molecular formula C20H29FN4O6S B2696294 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 872987-16-1

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2696294
CAS No.: 872987-16-1
M. Wt: 472.53
InChI Key: QHVLNXXTDJMZOR-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule compound of significant interest in chemical biology and early-stage pharmacological research. While its specific biological target is an area of active investigation, its sophisticated structure suggests potential as a key intermediate or a functional probe. The molecule features a 1,3-oxazinan-2-yl core, a scaffold known to impart conformational restraint, which is linked to a 4-fluoro-2-methylbenzenesulfonyl group—a motif often associated with protease inhibition or receptor antagonism Source . This sulfonyl group is a common feature in many bioactive molecules and pharmaceutical agents, frequently contributing to target binding affinity and metabolic stability. The compound's structure is completed with an ethanediamide (oxalamide) linker and a terminal morpholinoethyl moiety, which can enhance aqueous solubility and influence pharmacokinetic properties. Researchers utilize this compound primarily as a chemical tool to explore structure-activity relationships (SAR) and to probe novel biological pathways, particularly those involving enzymes like kinases or other ATP-binding proteins where such complex heterocyclic systems are often active Source . It serves as a vital building block for the synthesis of more complex chemical libraries for high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN4O6S/c1-15-13-16(21)3-4-17(15)32(28,29)25-6-2-10-31-18(25)14-23-20(27)19(26)22-5-7-24-8-11-30-12-9-24/h3-4,13,18H,2,5-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVLNXXTDJMZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its bioactivity:

  • Oxazinan Ring : A heterocyclic structure that may influence the compound's interaction with biological targets.
  • Fluorinated Aromatic Group : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Morpholine Moiety : This group is known for its role in enhancing solubility and bioavailability.

Structural Formula

C22H26FN3O6S\text{C}_{22}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{6}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzenesulfonyl group may enhance binding affinity and specificity, while the oxazinan ring modulates overall conformation and reactivity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : Interaction with receptors could lead to changes in signaling pathways, influencing cellular responses.

In Vitro Studies

Recent studies have evaluated the biological activity of similar compounds with oxazinan structures. For instance, compounds containing the oxazinan moiety have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply.

CompoundIC50 (µM)Target Enzyme
Compound A2.7AChE
Compound B5.0AChE

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that compounds with similar structural features exhibited significant AChE inhibition, suggesting that this compound may also possess this activity .
  • Antiproliferative Activity :
    • Research on related oxazinan derivatives indicated potential antiproliferative effects against various cancer cell lines, with some compounds showing nanomolar activity . This suggests a possibility for this compound to exhibit similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight Functional Implications Evidence Source
Target Compound : N-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide - 4-Fluoro-2-methylbenzenesulfonyl
- Morpholin-4-yl ethyl
~500 (estimated) Enhanced metabolic stability (methyl group), improved solubility (morpholine)
Analog 1 : N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide - 4-Fluoro-2-methylbenzenesulfonyl
- 2-Methoxybenzyl
401.45 Reduced solubility (methoxybenzyl less polar than morpholine)
Analog 2 : N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide - 4-Fluorobenzenesulfonyl
- 2-Methylpropyl
401.45 Lower metabolic stability (lack of methyl group on sulfonyl), increased lipophilicity
Triazole-Thione Derivatives - Sulfonylphenyl
- Triazole-thione tautomers
~350–400 Tautomerism affects reactivity and stability; thione form dominates
Chromen-2-yl Pyrazolo Pyrimidine - Sulfonamide
- Chromen-2-yl pyrazolo pyrimidine
589.1 Kinase inhibition (pyrazolo pyrimidine motif), bulky substituents limit bioavailability

Key Observations:

Substituent Effects :

  • The 4-fluoro-2-methylbenzenesulfonyl group in the target compound provides greater metabolic stability compared to the simpler 4-fluorobenzenesulfonyl group in Analog 2, as the methyl group hinders oxidative degradation .
  • The morpholin-4-yl ethyl side chain improves aqueous solubility and bioavailability relative to the 2-methoxybenzyl (Analog 1) or 2-methylpropyl (Analog 2) groups .

Biological Activity :

  • The target compound’s combination of sulfonamide and morpholine groups suggests dual functionality: sulfonamides often exhibit protease inhibition, while morpholine enhances tissue penetration .
  • In contrast, triazole-thiones () and chromen-2-yl derivatives () prioritize kinase inhibition but face stability or solubility challenges .

Synthesis and Characterization :

  • The target compound’s synthesis likely parallels methods in , involving hydrazide intermediates and coupling agents (e.g., carbodiimides) .
  • Spectral data (IR, NMR) would confirm the absence of tautomerism (unlike triazole-thiones) and validate the oxazinan ring structure .

Structural and Physicochemical Analysis

  • Solubility: The morpholine moiety introduces a tertiary amine, improving water solubility compared to analogs with non-polar substituents .
  • Stability : The rigid oxazinan ring reduces conformational flexibility, minimizing tautomerism and degradation pathways observed in triazole-thiones .

Q & A

Basic: What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high purity and yield?

Answer:
The synthesis involves sequential reactions requiring precise control of:

  • Temperature : Exothermic reactions (e.g., sulfonylation) may require cooling to 0–5°C to avoid side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps, while dichloromethane is preferred for acid-sensitive intermediates .
  • Catalysts : Coupling agents like HATU or EDC improve amide bond formation efficiency .
  • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structures with 1H NMR^1 \text{H NMR} (e.g., δ 7.2–7.5 ppm for aromatic protons) .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays?

Answer:
Contradictions often arise from assay-specific variables:

  • Dose-Response Variability : Perform IC50_{50} determinations in triplicate using standardized kinase inhibition assays (e.g., ADP-Glo™ for protein kinases) to ensure reproducibility .
  • Cellular vs. Enzymatic Assays : Compare results from cell-based viability assays (MTT) with in vitro enzymatic assays to distinguish membrane permeability effects from intrinsic activity .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) and correlate with functional activity .

Basic: What analytical techniques are essential for structural characterization beyond NMR and HPLC?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 567.2345) with ≤2 ppm error .
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm sulfonyl-oxazinan ring conformation (e.g., dihedral angle <10° between planes) .
  • FT-IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm1^{-1}, amide C=O at 1650 cm1^{-1}) .

Advanced: How can computational methods guide the identification of biological targets for this compound?

Answer:

  • Molecular Docking : Screen against kinase libraries (e.g., PDB entries 4HNF for Aurora kinases) using AutoDock Vina. Prioritize targets with docking scores ≤-8.0 kcal/mol and hydrogen bonds to the morpholine oxygen .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., sulfonyl group as a hydrogen bond acceptor) to predict kinase selectivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Basic: What protocols ensure compound stability during storage and experimental use?

Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free oxazinan at Rt_t 3.2 min) .
  • Solution Stability : Prepare fresh DMSO stock solutions (<1% water content) to avoid precipitation .

Advanced: What strategies can elucidate the compound’s mechanism of action in modulating kinase activity?

Answer:

  • Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • Enzyme Kinetics : Determine KiK_i values via Lineweaver-Burk plots under varied ATP concentrations .
  • Mutagenesis Studies : Replace key residues (e.g., Lys72 in Aurora A) to validate binding interactions via SPR .

Advanced: How can structure-activity relationship (SAR) studies improve potency and selectivity?

Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluoro with chloro or methoxy groups) .

  • Activity Clifft Analysis : Use ROCS (rapid overlay of chemical structures) to correlate 3D shape with kinase inhibition .

  • Data Table :

    Analog ModificationIC50_{50} (nM) Aurora ASelectivity Index (vs. CDK2)
    4-Fluoro (Parent)12 ± 1.545
    4-Chloro8 ± 0.928
    4-Methoxy25 ± 2.162

Advanced: What methods ensure enantiomeric purity during synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to resolve enantiomers (e.g., Rt_t 8.2 min vs. 9.5 min) .
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for stereoselective sulfonylation (ee >95%) .
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .

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